![molecular formula C15H20N2O3 B4990094 N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4990094.png)
N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide (MVE-2) is a synthetic compound that has been widely used in scientific research due to its unique properties. MVE-2 is a small molecule that can easily penetrate cell membranes and interact with various biological processes. In
Wirkmechanismus
N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide is a calcium chelator, which means it binds to calcium ions and prevents them from interacting with other molecules. This can affect various biological processes that rely on calcium signaling, including cell proliferation, apoptosis, and neurotransmitter release. N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide has also been shown to inhibit the activity of certain enzymes, such as protein kinase C, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. In the brain, N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide modulates the activity of ion channels and neurotransmitter receptors, which can affect synaptic transmission and plasticity. In immune cells, N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide inhibits calcium signaling, which can affect cytokine production and immune cell activation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide in lab experiments is its ability to penetrate cell membranes and interact with various biological processes. N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide is also relatively easy to synthesize and purify. However, one limitation of using N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide is its potential toxicity, which can vary depending on the concentration and duration of exposure. It is important to use appropriate safety precautions when handling N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide in the lab.
Zukünftige Richtungen
There are many potential future directions for research involving N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide. One area of interest is the development of N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide analogs with improved efficacy and safety profiles. Another area of interest is the use of N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide in combination with other drugs or therapies to enhance its anti-cancer effects. In neuroscience, N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide could be used to study the role of calcium signaling in synaptic plasticity and learning and memory. In immunology, N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide could be used to study the role of calcium signaling in immune cell activation and cytokine production.
Conclusion:
In conclusion, N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide is a synthetic compound that has been widely used in scientific research due to its unique properties. N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide is a calcium chelator that can penetrate cell membranes and interact with various biological processes. N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide has been used in cancer research, neuroscience, and immunology, and has been found to have a variety of biochemical and physiological effects. While there are some limitations to using N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide in lab experiments, there are many potential future directions for research involving this compound.
Synthesemethoden
N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide can be synthesized using a two-step process. The first step involves the reaction of mesitylene with ethylenediamine to form N-mesityl-N'-ethylenediamine. The second step involves the reaction of N-mesityl-N'-ethylenediamine with vinyloxyethyl chloride to form N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide. The purity of N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide has been used in various scientific research studies, including cancer research, neuroscience, and immunology. N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to modulate the activity of ion channels and neurotransmitter receptors in the brain, which may have implications for the treatment of neurological disorders. In addition, N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide has been used to study the role of calcium signaling in immune cells.
Eigenschaften
IUPAC Name |
N-(2-ethenoxyethyl)-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-5-20-7-6-16-14(18)15(19)17-13-11(3)8-10(2)9-12(13)4/h5,8-9H,1,6-7H2,2-4H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAYGJWIQGILHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCOC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethenoxyethyl)-N'-(2,4,6-trimethylphenyl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4990017.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B4990023.png)
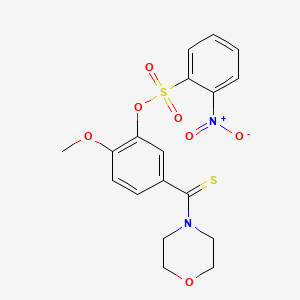
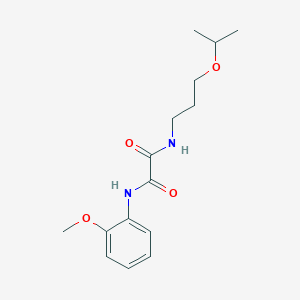
![3-(4-bromophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B4990037.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-2-chlorobenzamide](/img/structure/B4990041.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4990080.png)
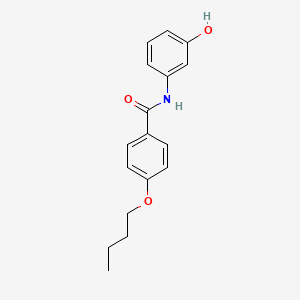
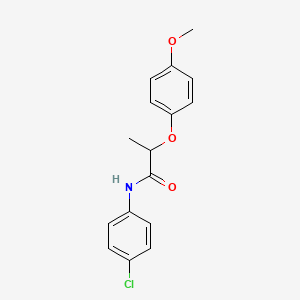
![methyl 4-(2-fluorobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4990108.png)

![1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4990117.png)
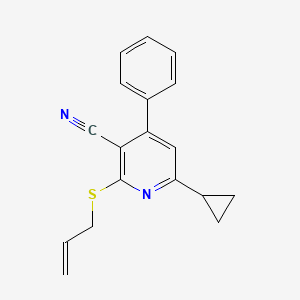
![2-(2-fluorobenzyl)-6-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4990122.png)